Antibacterial agent 89

Antibacterial MIC Staphylococcus aureus

Antibacterial agent 89 (also known as compound 8e) is a synthetic small-molecule inhibitor of the bacterial RNA polymerase (RNAP)-sigma (σ) factor interaction, a novel and underexploited target in antimicrobial therapy. It is chemically defined as a benzoyl benzoic acid derivative with the molecular formula C21H10Cl2F3NO5S, a molecular weight of 516.27 g/mol, and the CAS number 2589639-87-0.

Molecular Formula C21H10Cl2F3NO5S
Molecular Weight 516.3 g/mol
Cat. No. B12406664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 89
Molecular FormulaC21H10Cl2F3NO5S
Molecular Weight516.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)C(=O)O)[N+](=O)[O-])SC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C21H10Cl2F3NO5S/c22-15-5-3-12(9-16(15)23)33-18-6-1-10(7-17(18)27(31)32)19(28)14-8-11(21(24,25)26)2-4-13(14)20(29)30/h1-9H,(H,29,30)
InChIKeyQEARHQOMGMXBFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial agent 89 Procurement Guide: A Mechanistically Distinct RNA Polymerase-σ Interaction Inhibitor


Antibacterial agent 89 (also known as compound 8e) is a synthetic small-molecule inhibitor of the bacterial RNA polymerase (RNAP)-sigma (σ) factor interaction, a novel and underexploited target in antimicrobial therapy [1]. It is chemically defined as a benzoyl benzoic acid derivative with the molecular formula C21H10Cl2F3NO5S, a molecular weight of 516.27 g/mol, and the CAS number 2589639-87-0 . This compound was developed to address the urgent need for new antibiotics that overcome resistance mechanisms to existing drugs by targeting essential bacterial processes orthogonal to those inhibited by conventional classes [1].

Why Antibacterial agent 89 Cannot Be Substituted with Generic Transcription Inhibitors or Cell Wall Antibiotics


Antibacterial agent 89 (8e) operates via a unique mechanism of action—inhibiting the β'CH-σ interaction essential for bacterial RNA polymerase holoenzyme formation—which is distinct from both clinically used RNAP inhibitors (rifamycins, fidaxomicin) and cell wall-active agents (vancomycin) [1]. This mechanistic differentiation translates into a unique functional profile: unlike vancomycin, which stimulates toxin production at sub-inhibitory concentrations, 8e suppresses the release of C. difficile cytotoxins in a dose-dependent manner even below its MIC, mirroring the beneficial trait of fidaxomicin but with a distinct chemical scaffold [2]. Furthermore, its activity is highly sensitive to specific structural modifications of the benzoyl benzoic acid core, meaning closely related analogs (e.g., compounds 5a, 8a, 5e) exhibit vastly different antimicrobial potencies and selectivity profiles, making generic substitution impossible without rigorous comparative testing [3].

Quantitative Differentiation of Antibacterial agent 89: Comparative MIC, IC50, and Selectivity Data


Superior Anti-Staphylococcal and Anti-Pneumococcal Potency Compared to Lead Compound 8a

Antibacterial agent 89 (compound 8e) exhibits significantly improved antibacterial activity compared to the lead compound 8a (C3-005). Against S. pneumoniae ATCC 49619, 8e shows an MIC of 2 µg/mL, representing a 4-fold improvement over 8a (MIC 8 µg/mL). Against both S. aureus strains ATCC 25923 and ATCC 29213, 8e achieves an MIC of 4 µg/mL, a 4-fold improvement over 8a (MIC 16 µg/mL) [1]. The enhanced potency is attributed to the 5-trifluoromethyl-2-benzoic acid moiety in 8e, which optimizes binding to the β'CH protein surface [2].

Antibacterial MIC Staphylococcus aureus Streptococcus pneumoniae Structure-Activity Relationship

Anti-Staphylococcal Epidermidis Activity Comparable to Vancomycin

Antibacterial agent 89 (8e) demonstrates potent activity against the opportunistic pathogen S. epidermidis, achieving MICs of 0.5–1 µg/mL [1]. This level of activity is directly comparable to that of vancomycin, a last-resort glycopeptide antibiotic, which was tested under the same conditions [2]. The data positions 8e as a potent agent against staphylococcal strains that are clinically challenging to treat.

Antibacterial MIC Staphylococcus epidermidis Vancomycin Benchmarking

Inhibition of β'CH-σ Interaction with Improved Potency over Lead Series

Antibacterial agent 89 (8e) potently inhibits the protein-protein interaction between the β'CH domain of RNA polymerase and sigma factor (σ) with an IC50 of 2.12 ± 0.21 µM [1]. While compound 5b is the most potent in this series (IC50 0.26 µM), 8e demonstrates a balanced profile of potent enzyme inhibition and broad-spectrum antimicrobial activity, unlike 5b which shows a significant disconnect between biochemical potency and cellular activity [2]. Compared to the less optimized analog 5f (IC50 16.00 µM), 8e is over 7-fold more potent [3].

RNA Polymerase Sigma Factor IC50 Mechanism of Action Inhibitor

Superior Suppression of C. difficile Cytotoxin Release Compared to Vancomycin

Antibacterial agent 89 (8e) exhibits a therapeutically advantageous property in its ability to suppress the release of C. difficile cytotoxins TcdA and TcdB. In a direct comparison, vancomycin stimulated toxin production at low, sub-inhibitory concentrations (≤½ MIC), whereas 8e, like fidaxomicin, inhibited toxin release in a dose-dependent manner across all tested concentrations, including sub-MIC levels [1]. The MIC of 8e against C. difficile strains (including hypervirulent ribotype 027) was determined to be 8 µg/mL after 48 hours of anaerobic incubation [2].

Clostridium difficile Cytotoxin TcdA TcdB Vancomycin Fidaxomicin

Favorable Cytotoxicity Profile with High Selectivity for Bacterial Cells

Antibacterial agent 89 (8e) demonstrates a favorable cytotoxicity profile, with CC50 values of 1.84 × 10^4 µM (18.4 mM) against human lung carcinoma A549 cells and 387 µM against human hepatocellular carcinoma HepG2 cells after 48–72 hours of treatment . Comparing the HepG2 CC50 (387 µM) to the MIC against S. pneumoniae (2 µg/mL, equivalent to 3.87 µM) yields a selectivity index (SI) of 100, indicating a substantial therapeutic window .

Cytotoxicity CC50 Selectivity Index A549 HepG2 Safety Profile

Disruption of Bacterial Transcription Complex Localization and Macromolecular Synthesis

Antibacterial agent 89 (8e) exerts its antibacterial effect by disrupting the fundamental process of transcription. In Bacillus subtilis, treatment with 8e at concentrations of 1, 2, and 4 µg/mL altered the subcellular localization of bacterial transcription complexes . Furthermore, in S. aureus ATCC 29213 cells, treatment with sub-MIC concentrations (0.5 and 0.25 µg/mL) led to a reduction in total protein levels, indicating downstream suppression of macromolecular synthesis as a result of transcription inhibition .

Transcription Bacillus subtilis DNA synthesis RNA synthesis Protein synthesis Mechanism of Action

Optimal Research Applications for Antibacterial agent 89 Based on Verified Differentiation


Investigating RNA Polymerase-σ Interaction as an Antibacterial Target

Antibacterial agent 89 (8e) serves as a potent and selective chemical probe for dissecting the role of the bacterial RNA polymerase-σ interaction in transcription initiation. Its defined IC50 of 2.12 µM for inhibiting this specific protein-protein interface [1] makes it an ideal tool for mechanistic studies in organisms like B. subtilis and S. aureus, where it has been shown to alter transcription complex localization and suppress macromolecular synthesis . Researchers can use 8e to validate the β'CH-σ interaction as a druggable target and to explore the downstream cellular consequences of its inhibition.

Studying Anti-Virulence Strategies in Clostridium difficile Infection Models

The unique ability of Antibacterial agent 89 (8e) to suppress the release of C. difficile cytotoxins TcdA and TcdB in a dose-dependent manner, even at sub-inhibitory concentrations (MIC 8 µg/mL), differentiates it from cell wall-active agents like vancomycin, which can stimulate toxin production [2]. This property makes 8e a highly relevant tool for in vitro and in vivo research on anti-virulence approaches to combat CDI. It allows investigators to decouple bacterial growth inhibition from toxin suppression and to study the therapeutic benefits of mitigating virulence factor production.

Structure-Activity Relationship (SAR) Studies on Benzoyl Benzoic Acid Scaffolds

Antibacterial agent 89 (8e) is a key reference compound for SAR studies centered on the benzoyl benzoic acid pharmacophore. Its specific 5-trifluoromethyl-2-benzoic acid substitution confers a 4-fold improvement in antibacterial potency (MIC 2–4 µg/mL) compared to the lead compound 8a (MIC 8–16 µg/mL) [3]. Medicinal chemists can use 8e as a benchmark to evaluate the impact of further structural modifications on antimicrobial activity, enzyme inhibition (IC50), and physicochemical properties (e.g., clogP), providing a valuable control in the development of next-generation RNAP-σ inhibitors.

Evaluating Gram-Positive Spectrum and Selectivity Index in Early-Stage Drug Discovery

For programs focused on Gram-positive pathogens, Antibacterial agent 89 (8e) provides a validated profile of activity against key ESKAPE pathogens including S. aureus (MIC 4 µg/mL), S. pneumoniae (MIC 2 µg/mL), and S. epidermidis (MIC 0.5–1 µg/mL) [4]. Coupled with its favorable cytotoxicity profile (CC50 > 387 µM in HepG2 cells, yielding a selectivity index of 100 for S. pneumoniae) , 8e serves as an excellent positive control and comparator compound for screening libraries and profiling new chemical entities targeting transcription or other essential bacterial processes.

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